methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine core substituted at the 3-position with a methyl ester group and at the 1-position with a (3-chloro-4-fluorophenyl)methyl moiety. The 5-oxo-pyrrolidine ring provides a conformationally constrained scaffold, while the aromatic substituent introduces electronic and steric effects that influence reactivity, solubility, and intermolecular interactions. The presence of both chlorine and fluorine atoms on the phenyl ring enhances lipophilicity and may affect binding to biological targets or crystal packing efficiency .
Properties
IUPAC Name |
methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3/c1-19-13(18)9-5-12(17)16(7-9)6-8-2-3-11(15)10(14)4-8/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXFTLWHCXNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Biological Relevance: Pyrrolidine derivatives with halogenated aryl groups are often explored as enzyme inhibitors or receptor modulators. The target’s Cl/F combination may improve target selectivity compared to non-halogenated analogues .
- Material Science Applications : Strong intermolecular interactions (e.g., C–H···O hydrogen bonds, arene-perfluoroarene stacking) inferred from crystallographic data (–3) suggest utility in designing co-crystals or supramolecular assemblies .
- Thermodynamic Stability : The electron-withdrawing substituents may stabilize the compound against oxidative degradation compared to methoxy-substituted analogues .
Preparation Methods
Reaction Overview
The nitrogen atom in 5-oxopyrrolidine-3-carboxylate derivatives can undergo alkylation with 3-chloro-4-fluorobenzyl halides under basic conditions. This method is widely employed for introducing benzyl groups to lactam systems.
Synthetic Procedure
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Substrate Preparation : Methyl 5-oxopyrrolidine-3-carboxylate is synthesized via cyclization of methyl 4-aminobutyrate using thionyl chloride (SOCl₂) and catalytic DMF, followed by esterification with methanol.
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Alkylation :
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Reagents : 3-Chloro-4-fluorobenzyl chloride (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), DMF (solvent).
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Conditions : Stirring at 80–85°C for 3–6 hours under nitrogen.
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Workup : The mixture is cooled, filtered, and concentrated. The crude product is recrystallized from ethyl acetate to yield the target compound.
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Yield : 62–84% (based on analogous alkylations in quinazoline systems).
Reductive Amination Followed by Cyclization
Reaction Overview
This two-step approach involves forming the benzylamine intermediate, followed by cyclization to construct the pyrrolidinone ring.
Synthetic Procedure
-
Reductive Amination :
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Cyclization :
Key Data :
Mitsunobu Reaction for N-Benzylation
Reaction Overview
The Mitsunobu reaction enables efficient coupling of alcohols with amines, ideal for introducing the 3-chloro-4-fluorobenzyl group to the pyrrolidinone nitrogen.
Synthetic Procedure
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Substrate Activation :
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Mitsunobu Reaction :
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Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Advantages : High regioselectivity and mild conditions.
Yield : 55–68% (based on similar Mitsunobu couplings).
One-Pot Tandem Alkylation-Cyclization
Reaction Overview
A streamlined method combining alkylation and cyclization in a single pot, minimizing intermediate isolation.
Synthetic Procedure
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Reagents :
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Methyl 4-chloro-4-fluorobenzylaminobutyrate (precursor), K₂CO₃ (2.5 equiv), DMF.
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Conditions :
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Workup :
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The reaction mixture is poured into ice water, and the precipitate is filtered and recrystallized from isopropanol.
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Yield : 75–82% (extrapolated from one-pot quinazoline syntheses).
Comparative Analysis of Methods
| Method | Yield | Complexity | Purity | Key Advantage |
|---|---|---|---|---|
| Alkylation | 62–84% | Moderate | >99% | Scalability |
| Reductive Amination | ~70% | High | >98% | Functional group tolerance |
| Mitsunobu Reaction | 55–68% | Low | >97% | Stereochemical control |
| One-Pot Tandem | 75–82% | Moderate | >99% | Reduced purification steps |
Challenges and Optimization Strategies
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Nucleophilicity of Lactam Nitrogen : The electron-withdrawing effect of the carbonyl group reduces the nitrogen’s nucleophilicity. Using strong bases (e.g., NaH) or phase-transfer catalysts (e.g., TBAB) enhances reactivity.
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Steric Hindrance : Bulky substituents on the benzyl group may necessitate elevated temperatures or prolonged reaction times. Microwave-assisted synthesis can accelerate such steps.
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Ester Hydrolysis : Acidic or basic conditions during workup may hydrolyze the methyl ester. Neutral pH and low-temperature quenching are critical .
Q & A
Q. Key Reaction Conditions
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Advanced
Beyond basic NMR and MS, X-ray crystallography (e.g., ) provides unambiguous confirmation of stereochemistry and substituent positioning. For dynamic studies:
Q. Example Spectral Data
What strategies mitigate competing side reactions during halogen-substituent modifications?
Advanced
The electron-withdrawing Cl/F groups increase susceptibility to nucleophilic substitution but risk over-reaction. Strategies include:
- Directed Metalation : Use directing groups (e.g., esters) to control regioselectivity in further functionalization .
- Protection-Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates) during multi-step syntheses .
- Flow Chemistry : Precise control of residence time reduces decomposition of reactive intermediates like acyl chlorides .
How should researchers design biological activity assays for this compound?
Basic
Initial screening should focus on:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against kinases or proteases due to the pyrrolidone scaffold’s affinity for ATP-binding pockets .
Advanced
For target identification: - SPR (Surface Plasmon Resonance) : Quantify binding kinetics with purified proteins .
- DARTS (Drug Affinity Responsive Target Stability) : Identify protein targets by comparing protease susceptibility in ligand-bound vs. free states .
What methodologies address contradictory data in reported biological activities?
Advanced
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Resolve via:
Orthogonal Assays : Validate hits using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) systems .
HPLC-Purity Correlation : Compare bioactivity batches with ≥95% purity (by HPLC) to exclude excipient effects .
Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation skewing IC₅₀ .
How can computational modeling predict reactivity or SAR for derivatives?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Map interactions between the pyrrolidine core and target proteins (e.g., COX-2) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logP/bioactivity to guide derivative design .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
What safety protocols are critical for handling reactive intermediates in its synthesis?
Q. Basic
Q. Advanced
- Real-Time Monitoring : Employ FTIR probes to detect hazardous intermediates (e.g., acyl chlorides) during flow synthesis .
- Waste Treatment : Quench heavy metal catalysts (e.g., Pd from cross-couplings) with Chelex resin before disposal .
How do structural analogs with varied substituents inform SAR studies?
Advanced
Compare electronic and steric effects using analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
